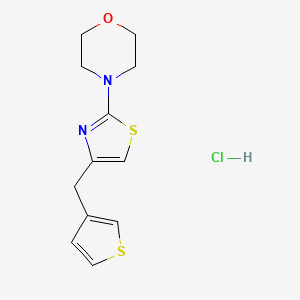

![molecular formula C17H23N3O4S B2399205 morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone CAS No. 1089601-42-2](/img/structure/B2399205.png)

morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a chemical compound with potential applications in scientific research.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone derivatives, such as 4-(Phenylsulfonyl) morpholine, have been investigated for their antimicrobial properties. Oliveira et al. (2015) studied the compound's modulating activity against standard and multi-resistant strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. They found significant effects when combined with amikacin against Pseudomonas aeruginosa, suggesting potential use in enhancing antibiotic efficacy against resistant strains (Oliveira et al., 2015).

Synthesis and Drug Development

The synthesis of derivatives of the compound has been explored for drug development. Kopach et al. (2015) described an efficient diazotization process for synthesizing an Edivoxetine·HCl intermediate, highlighting advancements in scalable synthesis methods that could reduce environmental impact (Kopach et al., 2015).

Enzyme Inhibition for Cancer and Hormonal Therapies

Compounds with a morpholino group have been identified as potent and selective inhibitors of specific enzymes relevant to cancer and hormone-related conditions. Flanagan et al. (2014) found that non-carboxylate morpholino(phenylpiperazin-1-yl)methanones are potent inhibitors of the AKR1C3 enzyme, significant for leukemia and hormone-related cancers treatment (Flanagan et al., 2014).

Antitumor Activity

Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and tested its antitumor activity against various cancer cell lines, showing distinct inhibitory effects on cell proliferation. This demonstrates the potential therapeutic applications of morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone derivatives in oncology (Tang & Fu, 2018).

Imaging Agents for Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, underscores the role of morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Propiedades

IUPAC Name |

morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c21-17(19-11-13-24-14-12-19)18-7-9-20(10-8-18)25(22,23)15-6-16-4-2-1-3-5-16/h1-6,15H,7-14H2/b15-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMNJHTZANHQRO-GIDUJCDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Phenylethenesulfonyl)piperazine-1-carbonyl]morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399122.png)

![2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2399125.png)

![N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399128.png)

![N-[1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B2399130.png)

![Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate](/img/structure/B2399136.png)

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2399139.png)

![7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2399142.png)